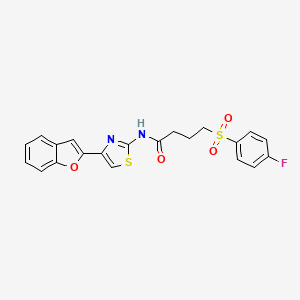

![molecular formula C17H16N2O3S2 B2875395 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898458-92-9](/img/structure/B2875395.png)

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

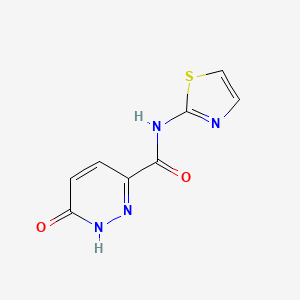

The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide” is a complex organic molecule. It likely contains a benzothiazole ring, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for use as O-GlcNAcase (OGA) inhibitors .科学的研究の応用

Cardiac Electrophysiological Activity

Research indicates that compounds structurally related to 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, particularly those with sulfonylamino and imidazolylbenzamides, demonstrate potential as selective class III antiarrhythmic agents. These compounds have shown comparable potency to known agents undergoing clinical trials, suggesting their viability for cardiac electrophysiological applications (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds with structural similarities to this compound, have demonstrated significant antimicrobial and antifungal activities. These substances exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential for further studies in antimicrobial applications (Sych et al., 2019).

Anticancer Evaluation

A series of benzamide derivatives, related in structure to this compound, have been synthesized and evaluated for their anticancer activities. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with several derivatives exhibiting moderate to excellent anticancer activities. This research underscores the potential of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Insecticidal Activity

Flubendiamide, a compound related to this compound, showcases a novel insecticidal activity, particularly against lepidopterous pests. Its unique chemical structure, which includes sulfonylalkyl and other novel substituents, contributes to its strong insecticidal properties and novel mode of action. This compound's safety for non-target organisms and its efficacy in integrated pest management programs highlight its potential in agricultural applications (Tohnishi et al., 2005).

将来の方向性

作用機序

Mode of Action

It’s known that the compound exhibits certain photophysical and electrochemical properties . The compound shows dual fluorescence due to excited state intramolecular proton transfer (ESIPT) characteristics . After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

The compound’s photophysical and electrochemical properties suggest potential applications in light-emitting diodes .

Result of Action

The compound has been studied for its photophysical and electrochemical properties . It exhibits dual fluorescence in solution and solid thin films due to ESIPT characteristics . After coordination with difluoroboron, the compound shows a significant blue shift and enhanced emission due to restricted conformational changes . These properties suggest potential applications in organic light-emitting diodes (OLEDs) .

特性

IUPAC Name |

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-14-15(10-12)23-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZWFUFNACFCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2875322.png)

![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)

![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2875332.png)

![6-Oxospiro[3.4]octane-8-carboxylic acid](/img/structure/B2875333.png)